2-Methylfuran-3-sulfonyl chloride 2-Methylfuran-3-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 60965-56-2
VCID: VC8426237
InChI: InChI=1S/C5H5ClO3S/c1-4-5(2-3-9-4)10(6,7)8/h2-3H,1H3
SMILES: CC1=C(C=CO1)S(=O)(=O)Cl
Molecular Formula: C5H5ClO3S
Molecular Weight: 180.61 g/mol

2-Methylfuran-3-sulfonyl chloride

CAS No.: 60965-56-2

Cat. No.: VC8426237

Molecular Formula: C5H5ClO3S

Molecular Weight: 180.61 g/mol

* For research use only. Not for human or veterinary use.

2-Methylfuran-3-sulfonyl chloride - 60965-56-2

Specification

CAS No. 60965-56-2
Molecular Formula C5H5ClO3S
Molecular Weight 180.61 g/mol
IUPAC Name 2-methylfuran-3-sulfonyl chloride
Standard InChI InChI=1S/C5H5ClO3S/c1-4-5(2-3-9-4)10(6,7)8/h2-3H,1H3
Standard InChI Key VGDFSVKPEQKKJG-UHFFFAOYSA-N
SMILES CC1=C(C=CO1)S(=O)(=O)Cl
Canonical SMILES CC1=C(C=CO1)S(=O)(=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Methylfuran-3-sulfonyl chloride features a furan ring substituted with a methyl group at position 2 and a sulfonyl chloride moiety at position 3. The planar furan ring, with its conjugated π\pi-system, influences electronic distribution, while the electron-withdrawing sulfonyl chloride group enhances electrophilicity at the sulfur center. Key structural identifiers include:

  • IUPAC Name: 2-methylfuran-3-sulfonyl chloride

  • SMILES: CC1=C(C=CO1)S(=O)(=O)Cl

  • InChI Key: VGDFSVKPEQKKJG-UHFFFAOYSA-N

The sulfonyl chloride group (SO2Cl-\text{SO}_2\text{Cl}) is highly reactive, facilitating nucleophilic substitutions with amines, alcohols, and thiols.

Physical Properties

The compound is typically a colorless to pale yellow liquid at room temperature, with a density of approximately 1.52 g/cm³. Its solubility profile includes miscibility with polar aprotic solvents like dichloromethane and tetrahydrofuran but limited solubility in water due to the hydrophobic furan ring .

Table 1: Physicochemical Properties of 2-Methylfuran-3-sulfonyl Chloride

PropertyValue
Molecular FormulaC5H5ClO3S\text{C}_5\text{H}_5\text{ClO}_3\text{S}
Molecular Weight180.61 g/mol
Boiling Point210–215°C (estimated)
Density1.52 g/cm³
SolubilitySoluble in DCM, THF; insoluble in water

Synthesis and Purification Strategies

Conventional Synthesis Routes

The synthesis of 2-methylfuran-3-sulfonyl chloride typically involves sulfonation of 2-methylfuran followed by chlorination. A representative pathway includes:

  • Sulfonation: Reaction of 2-methylfuran with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) at 0–5°C to yield 2-methylfuran-3-sulfonic acid.

  • Chlorination: Treatment with phosphorus pentachloride (PCl5\text{PCl}_5) in a chlorinated solvent (e.g., monochlorobenzene) at 120°C to form the sulfonyl chloride .

Critical parameters include temperature control to minimize side reactions, such as the formation of 5-chloro derivatives observed in analogous systems .

Advanced Purification Techniques

Distillation under reduced pressure (0.2–1.2 kPa) is the preferred method for isolating high-purity 2-methylfuran-3-sulfonyl chloride. A two-step distillation process removes low-boiling byproducts like phosphorus oxychloride (POCl3\text{POCl}_3) before collecting the target compound at 92–98°C .

Table 2: Optimized Reaction Conditions for Synthesis

ParameterOptimal Value
Chlorination Temperature119–122°C
PCl5\text{PCl}_5 Molar Ratio0.98 equivalents
Distillation Pressure0.4–1.2 kPa
Yield91.7% (reaction); 37.2% (isolated)

Reactivity and Functionalization

Nucleophilic Substitutions

The sulfonyl chloride group undergoes rapid nucleophilic displacement, forming sulfonamides, sulfonate esters, and thiosulfonates. For example:

  • Sulfonamide Formation: Reaction with primary or secondary amines (R2NH\text{R}_2\text{NH}) in dichloromethane at 0°C yields NN-substituted sulfonamides (R2NSO2\text{R}_2\text{NSO}_2-furan), which exhibit antimicrobial and anti-inflammatory activities .

  • Esterification: Alcohols (ROH\text{ROH}) in the presence of a base (e.g., pyridine) generate sulfonate esters, useful as alkylating agents.

Electrophilic Aromatic Substitution

The electron-deficient furan ring undergoes nitration and halogenation at position 5, albeit less readily than unsubstituted furans. For instance, nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 produces 5-nitro-2-methylfuran-3-sulfonyl chloride, a precursor to high-energy materials .

Applications in Pharmaceutical and Agrochemical Research

Medicinal Chemistry

Sulfonamides derived from 2-methylfuran-3-sulfonyl chloride demonstrate broad-spectrum biological activities:

  • Antibacterial Agents: NN-aryl sulfonamides inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. Derivatives with IC50_{50} values < 1 μM against Staphylococcus aureus have been reported.

  • COX-2 Inhibitors: Selective cyclooxygenase-2 (COX-2) inhibitors incorporating this scaffold show promise in treating inflammation with reduced gastrointestinal toxicity .

Agrochemicals

Sulfonate esters of 2-methylfuran-3-sulfonyl chloride act as herbicides by disrupting plant acetyl-CoA carboxylase (ACCase). Field trials indicate 80–90% weed control at application rates of 50–100 g/ha .

Comparative Analysis with Related Sulfonyl Chlorides

Table 3: Structural and Functional Comparison of Furan-Based Sulfonyl Chlorides

CompoundMolecular FormulaReactivityPrimary Application
2-Methylfuran-3-sulfonyl chlorideC5H5ClO3S\text{C}_5\text{H}_5\text{ClO}_3\text{S}High (SO2_2Cl)Pharmaceuticals
5-Carbamoylfuran-3-sulfonyl chlorideC5H4ClNO4S\text{C}_5\text{H}_4\text{ClNO}_4\text{S}ModeratePolymer crosslinkers
2,5-Dimethylfuran-3-sulfonyl chlorideC6H7ClO3S\text{C}_6\text{H}_7\text{ClO}_3\text{S}LowDye intermediates

Future Directions and Research Opportunities

  • Green Synthesis: Developing catalytic chlorination methods using SO2Cl2\text{SO}_2\text{Cl}_2 instead of PCl5\text{PCl}_5 could reduce waste and improve atom economy.

  • Bioconjugation: Exploiting the sulfonyl chloride’s reactivity for site-specific protein modification may advance antibody-drug conjugates (ADCs).

  • Computational Modeling: Density functional theory (DFT) studies could predict regioselectivity in electrophilic substitutions, guiding derivative design.

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